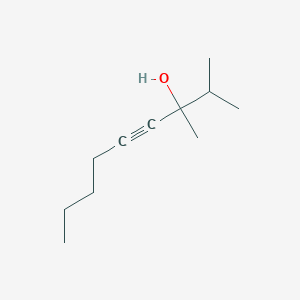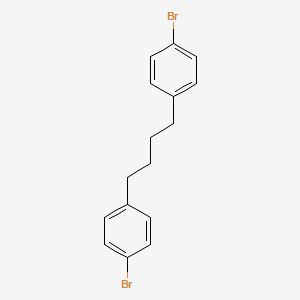
1,1'-(Butane-1,4-diyl)bis(4-bromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) is an organic compound with the molecular formula C16H16Br2 It consists of a butane-1,4-diyl linker connecting two 4-bromobenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) typically involves the bromination of a precursor compound. One common method is the bromination of 1,1’-(Butane-1,4-diyl)bis(benzene) using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para positions of the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include 1,1’-(Butane-1,4-diyl)bis(4-hydroxybenzene), 1,1’-(Butane-1,4-diyl)bis(4-aminobenzene), and 1,1’-(Butane-1,4-diyl)bis(4-thiolbenzene).
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is 1,1’-(Butane-1,4-diyl)bis(benzene).
Wissenschaftliche Forschungsanwendungen
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and electronic materials.
Wirkmechanismus
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new covalent bonds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) can be compared with other similar compounds, such as:
1,1’-(Butane-1,4-diyl)bis(benzene): Lacks the bromine atoms and has different reactivity and applications.
1,1’-(Butane-1,4-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
1,1’-(Butane-1,4-diyl)bis(4-fluorobenzene):
The uniqueness of 1,1’-(Butane-1,4-diyl)bis(4-bromobenzene) lies in its specific reactivity due to the presence of bromine atoms, which can participate in various chemical transformations, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
89761-06-8 |
|---|---|
Molekularformel |
C16H16Br2 |
Molekulargewicht |
368.11 g/mol |
IUPAC-Name |
1-bromo-4-[4-(4-bromophenyl)butyl]benzene |
InChI |
InChI=1S/C16H16Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H,1-4H2 |
InChI-Schlüssel |
LKOXIIJYININIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCC2=CC=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


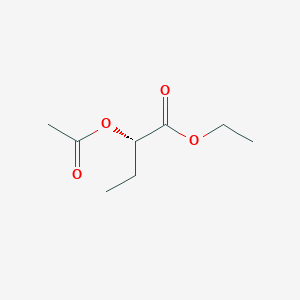
![5-[(Dimethylamino)methylidene]nonane-4,6-dione](/img/structure/B14383158.png)

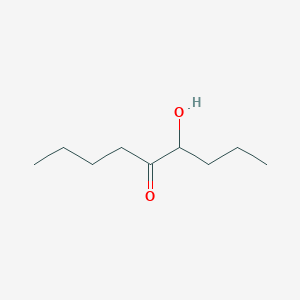
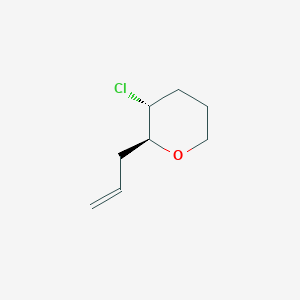
![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)
![1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383174.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
![4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B14383176.png)

![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)
